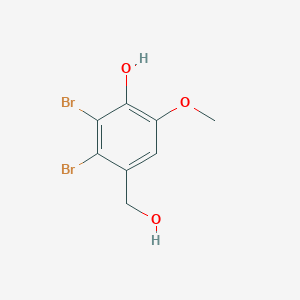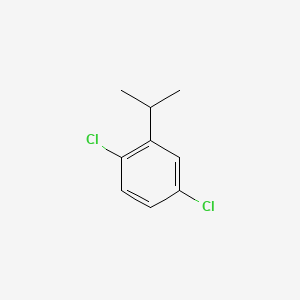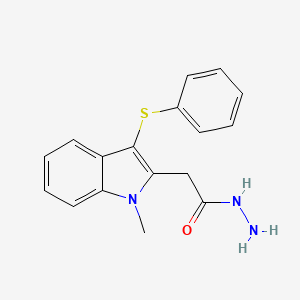
Hirsutidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hirsutidin is an O-methylated anthocyanidin, a type of chemical compound belonging to the anthocyanins. Anthocyanins are pigments responsible for the red, purple, and blue colors in many fruits and vegetables. This compound can be found in the petals of Catharanthus roseus (Madagascar periwinkle) and in callus cultures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hirsutidin involves the methylation of anthocyanidins. The process typically includes the use of methoxy groups to replace hydroxyl groups on the anthocyanidin structure. Specific reaction conditions and catalysts may vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as Catharanthus roseus. The extraction process includes solvent extraction, purification, and crystallization to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Hirsutidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another on the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Hirsutidin has a wide range of scientific research applications, including:
Chemistry:
- Used as a natural dye in various chemical processes.
- Studied for its antioxidant properties.
Biology:
- Investigated for its role in plant pigmentation and its effects on plant physiology.
Medicine:
Renal Toxicity: this compound has been shown to prevent cisplatin-evoked renal toxicity by reducing oxidative stress and inflammation.
Parkinsonism: It exhibits protective effects against rotenone-induced Parkinsonism by inhibiting caspase-3 and interleukins.
Industry:
- Utilized in the food industry as a natural colorant.
- Potential applications in cosmetics for its pigmentation properties.
Mechanism of Action
Hirsutidin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It restores the activities of antioxidant enzymes such as superoxide dismutase, glutathione transferase, and catalase.
Anti-inflammatory Effects: this compound reduces the levels of inflammatory markers like tumor necrosis factor-α, interleukin-1β, and interleukin-6.
Neuroprotective Effects: It improves behavioral outcomes in Parkinsonism models by restoring neurotransmitter levels and reducing neuroinflammation.
Comparison with Similar Compounds
Hirsutidin is unique among anthocyanidins due to its specific methylation pattern. Similar compounds include:
Malvidin: Another O-methylated anthocyanidin with similar antioxidant properties.
Petunidin: Known for its role in plant pigmentation and antioxidant activity.
Delphinidin: A widely studied anthocyanidin with potent antioxidant effects.
This compound stands out due to its specific applications in renal toxicity and Parkinsonism, highlighting its potential therapeutic benefits.
Properties
CAS No. |
151776-57-7 |
|---|---|
Molecular Formula |
C18H17O7+ |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxychromenylium-3,5-diol |
InChI |
InChI=1S/C18H16O7/c1-22-10-6-12(19)11-8-13(20)18(25-14(11)7-10)9-4-15(23-2)17(21)16(5-9)24-3/h4-8H,1-3H3,(H2-,19,20,21)/p+1 |
InChI Key |
JGPCLGHKWGCWNO-UHFFFAOYSA-O |
Canonical SMILES |
COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C(=C3)OC)O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanesulfonic acid, 3,3'-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-](/img/structure/B14167723.png)

![8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167740.png)

![N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide](/img/structure/B14167746.png)
![3,7-Dimethyl-8-[(1,2-oxazol-3-yl)amino]octa-2,6-dien-1-ol](/img/structure/B14167760.png)



![methyl 5-chloro-2-{[(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}benzenecarboxylate](/img/structure/B14167771.png)


![N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]-N-methylbenzamide](/img/structure/B14167786.png)

